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Compound of Interest

Compound Name: 11-Hydroxygelsenicine

cat. No.: B1163077

An In-depth Technical Guide to Gelsedine-Type Alkaloids

This guide provides a comprehensive literature review of gelsedine-type alkaloids, focusing on
their synthesis, biological activity, and structural characteristics. It is intended for researchers,
scientists, and drug development professionals working with these complex natural products.

Introduction

Gelsedine-type alkaloids are a significant class of monoterpenoid indole alkaloids isolated from
plants of the genus Gelsemium, particularly Gelsemium elegans.[1][2] These compounds are
characterized by a highly strained and densely packed polycyclic architecture, typically
featuring a common oxabicyclo[3.2.2]Jnonane core and a spiro-N-methoxyindolinone moiety.[3]
[4][5] As the largest subfamily of Gelsemium alkaloids, with over 60 members identified, they
have garnered considerable attention from the scientific community due to their intriguing
chemical structures and potent biological activities.[1][5]

Biogenetically, it is proposed that gelsedine-type alkaloids may be derived from humantenine-
type oxindole alkaloids.[6] Specifically, gelselegine, with its hydroxymethyl group at C-20, is
considered a potential intermediate, where oxidative cleavage of the 1,2-amino alcohol system
could lead to the formation of gelsenicine.[6]

Biological Activity

Gelsedine-type alkaloids exhibit a range of significant biological activities, most notably
cytotoxic and neurotoxic effects.
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Cytotoxic Activity

Several gelsedine-type alkaloids have demonstrated potent cytotoxic effects against various
cancer cell lines.[2][7] For instance, studies on the A431 human epidermoid carcinoma cell line
have highlighted the cytotoxic potential of this class of compounds.[2] The cytotoxic effects of a
selection of these alkaloids are summarized in Table 1. Notably, 14-acetoxygelsenicine has
shown particularly strong activity.[2]

Table 1: Cytotoxic Effects of Gelsedine-Type Alkaloids against A431 Human Epidermoid
Carcinoma Cells

Compound EC50 (nM)[2]
14-Acetoxygelsenicine 250
14,15-Dihydroxygelsenicine Not specified
Gelsedine Not specified
Gelsemicine Not specified
Cisplatin (Positive Control) Not specified

Note: Specific EC50 values for all compounds were not provided in the search results.

A study on gelseleganins A-E, five new gelsedine-type oxindole alkaloids, revealed that
gelseleganin C exhibited significant cytotoxic activities against seven tested tumor cell lines
with 1C50 values below 10 pM.[7]

Neurotoxicity

Gelsedine-type alkaloids are known to be highly toxic, with gelsenicine being one of the most
concerning due to its potent neurotoxic effects.[8] These alkaloids have been found in toxic
honey, posing a potential food safety risk.[8] The toxicity of these compounds is primarily
attributed to their effects on the central nervous system, leading to respiratory failure.[8] Some
research suggests that their neurotoxicity may be mediated through the enhancement of y-
aminobutyric acid (GABA) binding to its receptors.[8] The lethal dose (LD50) of 14-(R)-hydroxy-
gelsenicine in mice has been determined to be 0.125 mg/kg for females and 0.295 mg/kg for

males, highlighting its extreme toxicity.[8]
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Synthesis of Gelsedine-Type Alkaloids

The complex and unique architecture of gelsedine-type alkaloids has made them challenging
targets for total synthesis. Several research groups have developed innovative strategies to
construct their intricate frameworks.

A notable approach involves a divergent entry to this class of alkaloids, hinging on the rapid
assembly of the common oxabicyclo[3.2.2]nonane core.[3][4][5] This is followed by late-stage
heterocyclization to generate structural diversity. This strategy has been successfully applied to
the total syntheses of (-)-gelsedilam, (-)-gelsenicine, (-)-gelsedine, and (-)-gelsemoxonine.[3][4]

Another unified total synthesis approach has enabled the synthesis of five different gelsedine-
type alkaloids from a common non-natural intermediate.[9][10][11] This strategy manipulates a
versatile enal functional group to achieve the synthesis of (-)-gelsenicine, (-)-gelsedine, (-)-
gelsedilam, (-)-14-hydroxygelsenicine, and (-)-14,15-dihydroxygelsenicine.[9][10][11]

Representative Experimental Protocol: A Divergent
Synthetic Approach

While specific, step-by-step protocols with reagent quantities are not fully detailed in the
provided search results, the key strategic steps for a divergent synthesis can be outlined:[3][4]

[5]

o Asymmetric Michael Addition: This initial step serves to establish the stereochemistry of the
molecule.

o Tandem Oxidation/Aldol Cyclization: This sequence is employed to rapidly construct the core
polycyclic system.

e Pinacol Rearrangement: This rearrangement is crucial for forming the characteristic
oxabicyclo[3.2.2]nonane core.

o Late-Stage Heterocyclization: The final step involves the formation of the diverse
heterocyclic systems found in different gelsedine-type alkaloids.

The following diagram illustrates the logical workflow of this divergent synthetic strategy.
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Divergent Synthetic Strategy for Gelsedine-Type Alkaloids

Starting Materials

l

Asymmetric Michael Addition

l

Tandem Oxidation/Aldol Cyclization

l

Pinacol Rearrangement

'

Common Core Structure
(oxabicyclo[3.2.2]nonane)

'

Late-Stage Heterocyclization

/

(-)-Gelsedilam (-)-Gelsenicine (-)-Gelsedine (-)-Gelsemoxonine

Click to download full resolution via product page

Caption: A flowchart illustrating a divergent synthetic approach to several gelsedine-type
alkaloids.

Isolation and Structural Elucidation

The primary natural source of gelsedine-type alkaloids is Gelsemium elegans.[1][2]
Phytochemical investigation of the leaves, branches, and stems of this plant has led to the
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isolation of numerous known and novel gelsedine-type alkaloids.[2][7][12]

General Isolation Protocol

A typical isolation procedure involves the following steps:

» Extraction: The plant material (e.g., leaves and branches) is extracted with a solvent such as
70% ethanol.[7]

o Chromatographic Separation: The crude extract is subjected to various chromatographic
techniques to separate the individual alkaloids. This often includes column chromatography
over silica gel, Sephadex, and high-performance liquid chromatography (HPLC).

 Structure Elucidation: The structures of the isolated compounds are determined using a
combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance
(NMR) spectroscopy (*H-*H COSY, HMQC, and HMBC), High-Resolution Mass Spectrometry
(HRMS), and sometimes X-ray crystallography.[6][7]

The following diagram depicts a typical workflow for the isolation and characterization of
gelsedine-type alkaloids.
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Isolation and Characterization Workflow
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Caption: A generalized workflow for the isolation and structural elucidation of gelsedine-type
alkaloids.

Spectroscopic Data

The structural elucidation of gelsedine-type alkaloids relies heavily on spectroscopic data.
While a comprehensive database of all known compounds is beyond the scope of this guide,
representative data for key compounds are crucial for identification and characterization. The
search results indicate that detailed spectroscopic data, including *H and 3C NMR spectra, are
available in the supporting information of the cited publications.[10]

Conclusion

Gelsedine-type alkaloids represent a fascinating and challenging class of natural products.
Their complex molecular architectures have spurred the development of innovative synthetic
strategies. Furthermore, their potent biological activities, particularly their cytotoxicity and
neurotoxicity, make them of great interest for drug discovery and toxicology research. Further
studies are needed to fully elucidate their mechanisms of action and to explore their
therapeutic potential. The development of more efficient and scalable synthetic routes will be
crucial for enabling in-depth biological profiling and advancing the clinical potential of this
unique class of alkaloids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubs.acs.org/doi/pdf/10.1021/jacs.8b08127
https://pubs.rsc.org/en/content/articlelanding/1994/p1/p19940001573/unauth
https://pubs.rsc.org/en/content/articlelanding/1994/p1/p19940001573/unauth
https://pubmed.ncbi.nlm.nih.gov/28596027/
https://pubmed.ncbi.nlm.nih.gov/28596027/
https://www.researchgate.net/publication/335129464_Gelsedine-type_alkaloids_Discovery_of_natural_neurotoxins_presented_in_toxic_honey
https://pubs.acs.org/doi/10.1021/acs.orglett.6b02263
https://pubs.acs.org/doi/abs/10.1021/acs.orglett.6b02263
https://pubmed.ncbi.nlm.nih.gov/27580209/
https://pubmed.ncbi.nlm.nih.gov/27580209/
https://pubmed.ncbi.nlm.nih.gov/27580209/
https://pubmed.ncbi.nlm.nih.gov/40446934/
https://pubmed.ncbi.nlm.nih.gov/40446934/
https://www.benchchem.com/product/b1163077#literature-review-on-gelsedine-type-alkaloids
https://www.benchchem.com/product/b1163077#literature-review-on-gelsedine-type-alkaloids
https://www.benchchem.com/product/b1163077#literature-review-on-gelsedine-type-alkaloids
https://www.benchchem.com/product/b1163077#literature-review-on-gelsedine-type-alkaloids
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1163077?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1163077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1163077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

